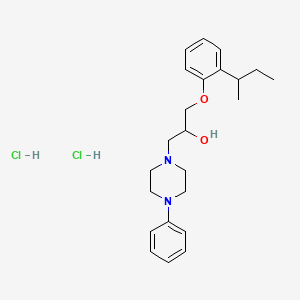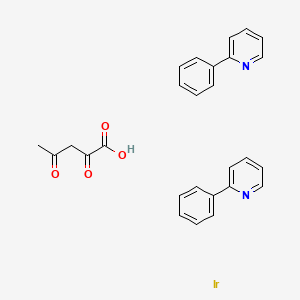![molecular formula C7H8ClNO2 B2636933 2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol CAS No. 1934409-61-6](/img/structure/B2636933.png)
2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol is a biochemical reagent . It is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The molecular formula of this compound is C7H8ClNO2. The InChI code is 1S/C7H8ClNO2/c8-7-5-6 (1-2-9-7)11-4-3-10/h1-2,5,10H,3-4H2 .Physical And Chemical Properties Analysis
The molecular weight of this compound is 173.6 . It is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique
Oxidation Processes and Catalysis
One area of research relevant to the type of chemistry that "2-[(2-Chloropyridin-4-yl)oxy]ethan-1-ol" might be involved in is the study of oxidation processes. For instance, Sharma (2013) reviewed the kinetics and mechanisms of organic compounds' oxidation by ferrate(VI) and ferrate(V), highlighting the broad applicability of these reactions in environmental and synthetic chemistry Sharma, 2013.
Membrane Technologies
In material science, Scovazzo (2009) discussed the upper limits, benchmarks, and critical properties for gas separations using stabilized room temperature ionic liquid membranes (SILMs), pointing to the potential for advanced materials in separating and purifying gases, a field where "this compound" derivatives could find application Scovazzo, 2009.
Photocatalysis and Water Splitting
The search for efficient photocatalysts for water splitting, an essential reaction for sustainable energy production, is another area of intensive research. Kudo and Miseki (2009) reviewed heterogeneous photocatalyst materials for water splitting, including metal oxides and sulfides, which might be relevant for understanding the catalytic properties of related compounds Kudo & Miseki, 2009.
Environmental Applications
Regarding environmental applications, the study of chlorinated solvents and their impact on health and ecosystems is significant. Ruder (2006) reviewed the health effects of occupational exposure to chlorinated solvents, emphasizing the importance of understanding the toxicity and environmental behavior of chlorinated compounds Ruder, 2006.
Safety and Hazards
Propriétés
IUPAC Name |
2-(2-chloropyridin-4-yl)oxyethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-7-5-6(1-2-9-7)11-4-3-10/h1-2,5,10H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONKFFKIOIBVFMH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OCCO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-benzyl-4-oxo-6-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2636850.png)








![N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B2636863.png)
![2-(4-methoxyphenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,3,4-oxadiazole](/img/structure/B2636866.png)

![1-(4-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2636871.png)
